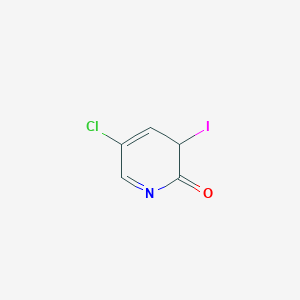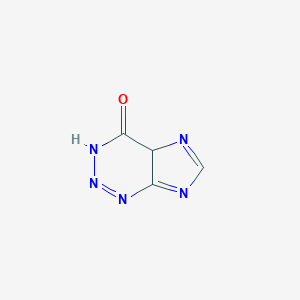
2'-Deoxyadenosine-5'-monophosphate-15N5,d12 (dilithium)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2’-Deoxyadenosine-5’-monophosphate-15N5,d12 (dilithium) is a deoxyribonucleotide found in DNA. It is a nucleic acid adenosine monophosphate derivative that has been labeled with deuterium and nitrogen-15 isotopes . This compound is used in scientific research to study adenosine-based interactions during DNA synthesis and DNA damage .
Preparation Methods
The synthesis of 2’-Deoxyadenosine-5’-monophosphate-15N5,d12 (dilithium) involves the incorporation of stable heavy isotopes of hydrogen (deuterium) and nitrogen (nitrogen-15) into the 2’-Deoxyadenosine-5’-monophosphate molecule . The specific synthetic routes and reaction conditions are proprietary and typically involve multiple steps of chemical reactions and purification processes . Industrial production methods are not widely documented, but they likely follow similar principles with optimization for large-scale synthesis.
Chemical Reactions Analysis
2’-Deoxyadenosine-5’-monophosphate-15N5,d12 (dilithium) undergoes various chemical reactions, including:
Oxidation: This reaction can occur under specific conditions, leading to the formation of oxidized derivatives.
Reduction: The compound can be reduced to its corresponding deoxyadenosine derivatives.
Substitution: It can undergo nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.
Common reagents and conditions used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like hydroxide ions . The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
2’-Deoxyadenosine-5’-monophosphate-15N5,d12 (dilithium) has several scientific research applications:
Mechanism of Action
The mechanism of action of 2’-Deoxyadenosine-5’-monophosphate-15N5,d12 (dilithium) involves its incorporation into DNA during synthesis. The labeled isotopes allow for the tracking and quantitation of the compound in biological systems . The molecular targets include DNA polymerases and other enzymes involved in DNA replication and repair . The pathways involved are primarily related to nucleotide metabolism and DNA synthesis .
Comparison with Similar Compounds
2’-Deoxyadenosine-5’-monophosphate-15N5,d12 (dilithium) is unique due to its stable isotope labeling with deuterium and nitrogen-15. Similar compounds include:
2’-Deoxyadenosine-5’-monophosphate-13C10,15N5 disodium salt: Labeled with carbon-13 and nitrogen-15.
2’-Deoxyadenosine-13C10,15N5 5’-triphosphate disodium salt: Labeled with carbon-13 and nitrogen-15, with three phosphate groups.
2’-Deoxyguanosine-13C10,15N5 5’-monophosphate disodium salt: Labeled with carbon-13 and nitrogen-15, but with guanine as the base.
These similar compounds are also used in scientific research for studying DNA synthesis, damage, and nucleotide metabolism .
Properties
Molecular Formula |
C10H12Li2N5O6P |
|---|---|
Molecular Weight |
360.2 g/mol |
IUPAC Name |
dilithium;[dideuterio-[(2R,3S,5R)-2,3,4,4,5-pentadeuterio-3-deuteriooxy-5-[2,8-dideuterio-6-(dideuterio(15N)amino)purin-9-yl]oxolan-2-yl]methyl] phosphate |
InChI |
InChI=1S/C10H14N5O6P.2Li/c11-9-8-10(13-3-12-9)15(4-14-8)7-1-5(16)6(21-7)2-20-22(17,18)19;;/h3-7,16H,1-2H2,(H2,11,12,13)(H2,17,18,19);;/q;2*+1/p-2/t5-,6+,7+;;/m0../s1/i1D2,2D2,3D,4D,5D,6D,7D,11+1,12+1,13+1,14+1,15+1,16D;;/hD2 |
InChI Key |
HQPPQRVOFRAJDP-UKYKNKAZSA-L |
Isomeric SMILES |
[2H]C1=[15N]C(=C2C(=[15N]1)[15N](C(=[15N]2)[2H])[C@]3(C([C@]([C@@](O3)([2H])C([2H])([2H])OP(=O)([O-])[O-])([2H])O[2H])([2H])[2H])[2H])[15N]([2H])[2H].[Li+].[Li+] |
Canonical SMILES |
[Li+].[Li+].C1C(C(OC1N2C=NC3=C(N=CN=C32)N)COP(=O)([O-])[O-])O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![(10S,26S)-26-amino-10-ethyl-10-hydroxy-8,19,21-trioxa-4,15-diazaheptacyclo[14.10.1.02,14.04,13.06,11.018,22.023,27]heptacosa-1,6(11),12,14,16,18(22),23(27)-heptaene-5,9-dione;2,2,2-trifluoroacetic acid](/img/structure/B15135827.png)
![8-Azaspiro[4.5]decane-2,8-dicarboxylic acid, 8-(1,1-dimethylethyl) ester](/img/structure/B15135839.png)
![7-bromo-3aH-thieno[3,2-c]pyridin-4-one](/img/structure/B15135841.png)
![N-[5-[3-(benzenesulfonamido)-4-methoxyphenyl]-4-methyl-1,3-thiazol-2-yl]-2-(3,5-dimethoxyphenyl)acetamide](/img/structure/B15135848.png)
![dilithium;[dideuterio-[(2R,3S,5R)-2,3,4,5-tetradeuterio-3,4-dideuteriooxy-5-[5,6-dideuterio-4-(dideuterio(15N)amino)-2-oxo(1,3-15N2)pyrimidin-1-yl]oxolan-2-yl]methyl] phosphate](/img/structure/B15135857.png)
![sodium;chromium(3+);3-[(3-methyl-5-oxo-1-phenylpyrazol-2-id-4-yl)diazenyl]-5-nitro-2-oxidobenzenesulfonate;hydroxide](/img/structure/B15135861.png)


![6-Bromo-4a,5,6,7,8,8a-hexahydrobenzo[e][1,3]oxazine-2,4-dione](/img/structure/B15135883.png)




